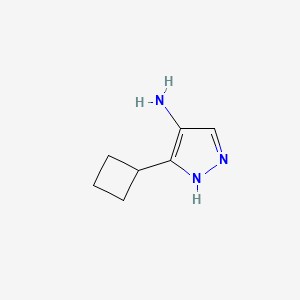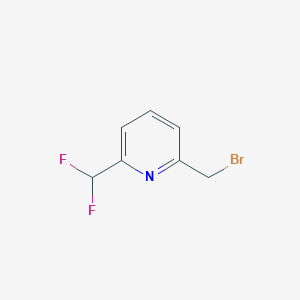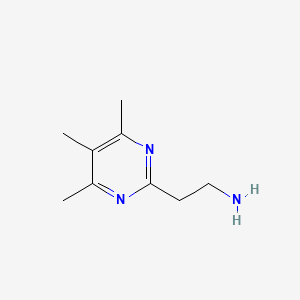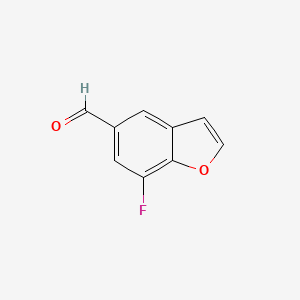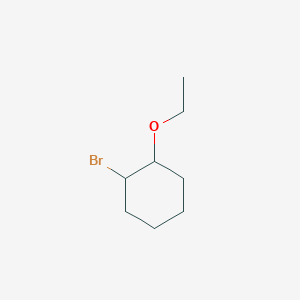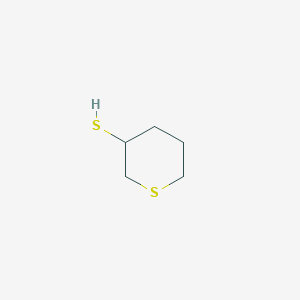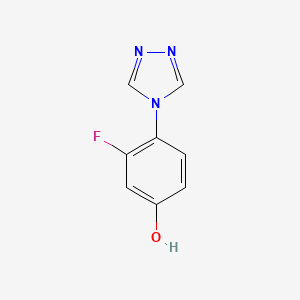![molecular formula C9H13N3O B13317643 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13317643.png)
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is notable for its unique structure, which combines a triazole ring with a cyclobutane ring and an aldehyde functional group
準備方法
The synthesis of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . The cyclobutane ring can be introduced through a subsequent cyclization reaction, and the aldehyde group can be added via oxidation of a primary alcohol precursor .
化学反応の分析
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include copper catalysts for click reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted triazoles .
科学的研究の応用
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde is primarily related to its ability to interact with biological targets through its triazole ring. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes and proteins . This inhibition can disrupt biological pathways, leading to the compound’s bioactivity. The aldehyde group can also react with nucleophiles in biological systems, further contributing to its mechanism of action .
類似化合物との比較
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde can be compared with other triazole derivatives, such as:
1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde: Similar structure but with a benzyl group instead of a methyl group, which can affect its bioactivity and chemical properties.
1-[(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde: Contains a phenyl group, which can enhance its ability to interact with biological targets through π-π stacking interactions.
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
1-[(1-methyltriazol-4-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H13N3O/c1-12-6-8(10-11-12)5-9(7-13)3-2-4-9/h6-7H,2-5H2,1H3 |
InChIキー |
GOXJSXDKNNCBDQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)CC2(CCC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13317565.png)

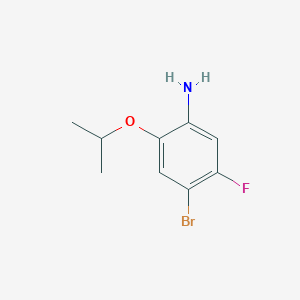
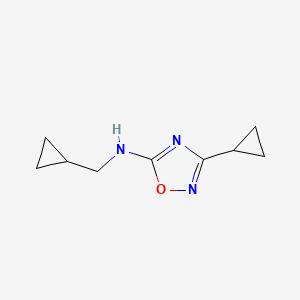
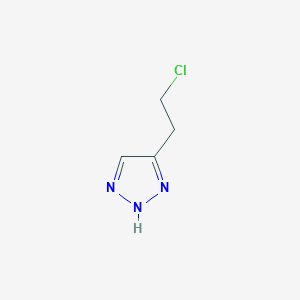
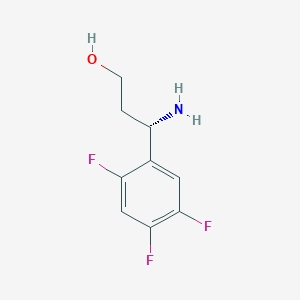
![3-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13317594.png)
